N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-10-5-6-11(2)17(7-10)26(23,24)21-14-8-15-18(12(3)22)13(4)25-19(15)16(20)9-14/h5-9,21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWMUJCFIKLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzofuran core with specific substituents that enhance its biological properties. The IUPAC name reflects its intricate design, and the molecular formula is . The presence of chlorine and acetyl groups is crucial for its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation. By binding to the active sites of these enzymes, it prevents substrate access and inhibits their activity.
- Cytotoxic Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of 0.1 μM against HL60 leukemia cells, indicating potent anticancer properties without affecting normal cells .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity, although further studies are required to elucidate its full spectrum of effects.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzofuran structure significantly influence biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| 3-position (Chlorine) | Enhances cytotoxicity against cancer cells |
| N-phenyl Ring Substitution | Halogen substitutions improve binding affinity |
| Acetyl Group | Critical for maintaining the compound's solubility and bioavailability |
Research indicates that halogen placement on the benzofuran ring is essential; for example, substituents at the para position have been associated with increased cytotoxic effects .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : In a study involving various benzofuran derivatives, this compound exhibited remarkable cytotoxicity against K562 leukemia cells with an IC50 value of 5 μM. This highlights its potential as a lead compound in anticancer drug development .
- Antiproliferative Activity : Another study evaluated the antiproliferative effects of various derivatives against human mammary gland epithelial cells (MCF-10A). The findings showed that compounds similar to this compound demonstrated significant activity comparable to established chemotherapeutics like doxorubicin .
- Prodrug Development : A prodrug derivative was synthesized to enhance the bioavailability and efficacy of the active compound. This prodrug exhibited tenfold stronger antitumor activity and significantly improved selectivity towards cancer cells compared to the parent compound .
Scientific Research Applications
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C19H18ClNO4S and a molecular weight of 391.86852 . While specific case studies and comprehensive data tables for this exact compound are not available in the search results, related compounds and applications of similar molecules can provide insight into its potential uses.
Scientific Research Applications
-
General Applications:
- This compound can be employed as a building block in synthesizing complex molecules.
- It can be investigated for potential biological activities, such as antimicrobial and anticancer properties.
- The compound can be explored as a lead in drug discovery programs, targeting specific enzymes or receptors.
-
Analogous Compounds and their applications:
- Benzofuran : This is the parent compound, possessing a simpler structure but similar core features.
- Benzothiophene : This is a sulfur analog exhibiting comparable biological activities.
- Indole : Another heterocyclic compound sharing a similar aromatic system and diverse biological properties.
-
Potential mechanisms of action:
- The mechanism of action depends on the specific biological target; for example, it may act as an enzyme inhibitor by binding to the active site, blocking substrate access and inhibiting its activity.
- Molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Kynurenine Pathway and Neuroprotection
While not directly related to the specific compound, research on the kynurenine (KYN) pathway highlights potential applications of related compounds in neuroprotection :
- KYNA (Kynurenic Acid) : Functions as a natural antagonist of the NMDA receptor, playing a key role in synaptic plasticity and cognitive functions . It exhibits potent antioxidant properties and non-competitive antagonism of NMDA receptors .
- 3-HAA (3-Hydroxyanthranilic Acid) : The first metabolite in the KYN pathway, known for its dual role as both a pro-oxidant and an antioxidant. It can stabilize antioxidant systems and mitigate oxidative damage, depending on cellular conditions .
- KYNA acts as a significant modulator in the brain through its antagonist activities at several key receptors. It is a potent antagonist at NMDA receptors, reducing excitotoxicity linked to excessive glutamate signaling, and has inhibitory effects on metabotropic glutamate receptors (mGluRs) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide, and how can purity be maximized?
- Methodological Answer : Multi-step organic synthesis is typically required, involving sulfonamide bond formation between a benzofuran derivative (e.g., 3-acetyl-7-chloro-2-methyl-1-benzofuran-5-amine) and 2,5-dimethylbenzenesulfonyl chloride. Base catalysts like triethylamine or NaOH in anhydrous DMF or THF are used to promote the reaction. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol yields high-purity product. Monitor reaction progress using TLC and confirm purity via HPLC (>95% area under the curve) .
Q. How can the molecular structure of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., acetyl, chloro, methyl groups).
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (using SHELX or ORTEP-III) for absolute configuration determination, particularly to resolve ambiguities in benzofuran sulfonamide geometry. For non-crystalline samples, DFT calculations paired with IR/Raman spectroscopy can validate bond vibrations .
Q. What are the standard protocols for assessing its solubility and stability in biological assays?
- Methodological Answer : Solubility is tested in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Stability is assessed via:
- HPLC-UV at 24/48/72 hours to detect degradation products.
- LC-MS to identify hydrolyzed or oxidized byproducts (e.g., sulfonic acid formation). Adjust buffer conditions (e.g., 0.1% Tween-80) to enhance stability for cell-based assays .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC50 values across cancer cell lines) be resolved?
- Methodological Answer : Conduct dose-response assays in triplicate with standardized protocols (e.g., MTT assay, 48-hour exposure). Control for variables:
- Cell line heterogeneity : Use CRISPR-edited isogenic lines to isolate genetic factors.
- Metabolic interference : Test in serum-free media to rule out protein-binding effects.
- Off-target effects : Combine with kinase profiling (e.g., KINOMEscan) to identify non-specific interactions. Cross-validate with apoptosis markers (caspase-3/7) and ROS detection assays .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) using crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase IX).
- Pharmacophore modeling to map electrostatic/hydrophobic features (e.g., acetyl group as H-bond acceptor).
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
Q. How should crystallographic data anomalies (e.g., disordered atoms) be addressed during structure refinement?
- Methodological Answer : Use SHELXL for refinement:
- Apply ISOR and DELU restraints to manage thermal motion in acetyl/methyl groups.
- For disorder, split atoms into multiple positions (PART entries) and refine occupancy factors. Validate with R1 and wR2 residuals (<5% divergence). Cross-check with ORTEP-3 for graphical representation of electron density fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
